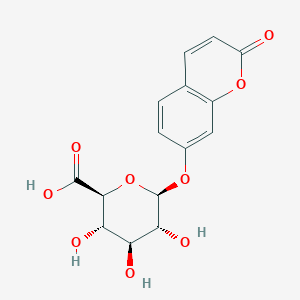

7-Hydroxycoumarin glucuronide

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYLPCLGPXGILY-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985266 |

Source

|

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66695-14-5 |

Source

|

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66695-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Hydroxycoumarin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 7-hydroxycoumarin glucuronide, a key metabolite of coumarin (B35378) and a valuable standard in drug metabolism studies. This document details both chemical and enzymatic synthesis protocols, presenting quantitative data in structured tables and illustrating experimental workflows and signaling pathways using Graphviz diagrams. The information is tailored for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Synthesis: The Koenigs-Knorr Reaction

The chemical synthesis of this compound is commonly achieved through the Koenigs-Knorr reaction. This method involves the glycosylation of 7-hydroxycoumarin (also known as umbelliferone) with a protected glucuronic acid derivative, typically a glycosyl halide. The reaction is promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate. Subsequent deprotection steps yield the final product.

A convenient synthetic route involves the formation of key intermediates, such as an iodosugar and a β-imidate, with a final, carefully controlled hydrolysis step to yield this compound.[1][2]

General Experimental Protocol for Koenigs-Knorr Synthesis

The following protocol is a generalized procedure based on established Koenigs-Knorr glycosylation methods.[2] Optimization of specific reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

7-Hydroxycoumarin (Umbelliferone)

-

Acetobromo-α-D-glucuronic acid methyl ester (or other suitable protected glucuronyl halide)

-

Silver carbonate (Ag₂CO₃) or Cadmium carbonate (CdCO₃)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Molecular sieves

-

Sodium methoxide (B1231860) in methanol (B129727)

-

Aqueous sodium hydroxide (B78521)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Glycosylation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin and acetobromo-α-D-glucuronic acid methyl ester in the anhydrous solvent.

-

Add molecular sieves to ensure anhydrous conditions.

-

Add the promoter (silver carbonate or cadmium carbonate) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Glucuronide:

-

Once the reaction is complete, filter the mixture to remove the metal salts and molecular sieves.

-

Wash the solid residue with the reaction solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the protected this compound methyl ester.

-

-

Deprotection (Deacetylation and Saponification):

-

Dissolve the purified protected glucuronide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol and stir the mixture at room temperature to remove the acetyl protecting groups. Monitor the reaction by TLC.

-

After deacetylation is complete, add aqueous sodium hydroxide to saponify the methyl ester.

-

Stir the reaction at room temperature until the saponification is complete (monitored by TLC or HPLC).

-

-

Final Work-up and Purification:

-

Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl or an acidic ion-exchange resin).

-

Evaporate the solvent under reduced pressure.

-

Purify the final product, this compound, by a suitable method such as preparative HPLC or recrystallization.

-

Visualization of the Chemical Synthesis Workflow

Enzymatic Synthesis: UGT-Catalyzed Glucuronidation

The enzymatic synthesis of this compound offers a highly specific and often milder alternative to chemical methods. This process utilizes UDP-glucuronosyltransferases (UGTs), which are phase II drug-metabolizing enzymes that conjugate glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This reaction can be carried out using various enzyme sources, including liver microsomes or recombinant UGT isoforms.

Experimental Protocol for Enzymatic Synthesis using Liver Microsomes

This protocol describes a typical in-vitro glucuronidation assay using liver microsomes.

Materials:

-

7-Hydroxycoumarin

-

Liver microsomes (e.g., human, rat, dog)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (optional, for permeabilizing microsomal vesicles)

-

Acetonitrile (B52724) or methanol (for reaction termination)

-

HPLC system for analysis

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and liver microsomes. If using alamethicin, pre-incubate the microsomes with it on ice.

-

-

Initiation of Reaction:

-

Add the 7-hydroxycoumarin stock solution to the incubation mixture and pre-warm at 37°C for a few minutes.

-

Initiate the reaction by adding UDPGA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-90 minutes). The reaction is typically linear for the first 90 minutes.[3]

-

-

Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifuge the mixture to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the formation of this compound using a validated HPLC method with UV or fluorescence detection.

-

Quantitative Data for Enzymatic Synthesis

The rate of this compound formation varies depending on the UGT isoform and the species from which the liver microsomes are derived.

| Enzyme Source/UGT Isoform | Substrate Concentration (µM) | Vmax (pmol/min/mg protein) | Km (µM) | Reference |

| Bovine Liver Homogenate | 770 | 2.96 (nmol/min/mg) | - | [3] |

| Human Liver Microsomes | 20 - 1000 | - | - | |

| Recombinant Human UGT1A1 | 75 | 289 | 200 | |

| Recombinant Human UGT1A6 | 75 | 3808 | 320 | |

| Recombinant Human UGT1A9 | 75 | 3681 | 250 | |

| Recombinant Human UGT1A10 | 75 | 203 | 1620 | |

| Recombinant Human UGT2B7 | 75 | 175 | 370 | |

| Recombinant Human UGT2B15 | 75 | 127 | 250 | |

| Dog Liver Microsomes | - | Higher than intestine | - | [4] |

| Recombinant Dog dUGT1A2 | - | Efficient | - | [4] |

| Recombinant Dog dUGT1A10 | - | Efficient | 1.1 | [4] |

| Recombinant Dog dUGT1A11 | - | Efficient | - | [4] |

Note: The Vmax and Km values for recombinant human UGTs are approximate and can vary based on experimental conditions.

Visualization of the Enzymatic Synthesis Workflow

References

- 1. Intermediates for Glucuronide Synthesis: this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 7-Hydroxycoumarin Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Hydroxycoumarin glucuronide, a significant metabolite of coumarin (B35378) and 7-hydroxycoumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₉ | [1] |

| Molecular Weight | 338.27 g/mol | [1][2][3][4] |

| Predicted pKa | 2.76 ± 0.70 | [2] |

| Melting Point | ≥285 °C | [2] |

| Solubility | - In PBS (pH 7.2): ~5 mg/mL - In Ethanol: ~0.2 mg/mL - In DMSO: ~16 mg/mL - In Dimethylformamide: ~14 mg/mL |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

In Vitro Synthesis and Purification of this compound

The enzymatic synthesis of this compound is a common method for obtaining this metabolite for in vitro studies. The protocol typically involves the use of uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs).

Workflow for In Vitro Synthesis:

A typical reaction mixture includes 7-hydroxycoumarin, UDP-glucuronic acid, and a source of UGT enzyme, such as liver microsomes, in a suitable buffer. The reaction is incubated at 37°C and then terminated. The product, this compound, can be purified and quantified using High-Performance Liquid Chromatography (HPLC).[5][6]

Determination of pKa

1. Potentiometric Titration: This is a highly accurate method for determining pKa values.[7] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a pH meter. The pKa is determined from the inflection point of the titration curve.[8][9]

2. UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum with pH.[10][11][12] A series of solutions at different known pH values are prepared, and their absorbance is measured. The pKa is then calculated from the plot of absorbance versus pH.[10][11][13]

3. NMR Spectroscopy: The chemical shifts of nuclei near an ionizable group can be sensitive to changes in pH. By acquiring NMR spectra at various pH values, a titration curve of chemical shift versus pH can be generated, and the pKa can be determined from the inflection point of this curve.[14][15][16][17][18]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of a compound's lipophilicity, is crucial in drug development. For this compound, this can be determined experimentally.

1. Shake-Flask Method: This is the traditional and often considered the "gold standard" method for logP determination.[19][20][21] It involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture to allow for partitioning, and then measuring the concentration of the compound in each phase, typically by HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase, and logP is its base-10 logarithm.[19][22]

2. HPLC Method: A faster, alternative method involves using reverse-phase HPLC.[23][24] The retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds. This allows for the estimation of the logP of the target compound.[23][24][25]

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Experimental Protocol: A small amount of the crystalline this compound is packed into a capillary tube. This tube is then placed in a melting point apparatus, where the temperature is gradually increased. The temperature range at which the solid begins to melt and completely liquefies is recorded as the melting point.

Metabolic and Transport Pathways

This compound is not known to be involved in classical signaling pathways. Its primary biological relevance lies in its role as a metabolite in a major detoxification pathway for coumarins.

Glucuronidation of 7-Hydroxycoumarin

7-Hydroxycoumarin is metabolized to this compound by the action of UDP-glucuronosyltransferases (UGTs), which are a family of enzymes primarily located in the liver. This conjugation reaction increases the water solubility of the compound, facilitating its excretion from the body.

Cellular Efflux of this compound

Once formed within the cell (e.g., a hepatocyte), this compound is actively transported out of the cell by multidrug resistance-associated proteins (MRPs), specifically MRP3 and MRP4.[26][27][28][29] This efflux is a critical step in the elimination of the metabolite from the body, primarily via urine.[26]

References

- 1. This compound | C15H14O9 | CID 125641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-HYDROXY COUMARIN GLUCURONIDE CAS#: 66695-14-5 [amp.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 7-HYDROXY COUMARIN GLUCURONIDE | 66695-14-5 [chemicalbook.com]

- 5. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - DORAS [doras.dcu.ie]

- 6. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. pharmaguru.co [pharmaguru.co]

- 13. hi-tec.tripod.com [hi-tec.tripod.com]

- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifescienceglobal.com [lifescienceglobal.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 26. Transport of the coumarin metabolite this compound is mediated via multidrug resistance-associated proteins 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. MRP3 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 29. MRP3, an organic anion transporter able to transport anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of 7-Hydroxycoumarin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring phenolic compound found in various plants and is the major human metabolite of coumarin (B35378). Its metabolism is of significant interest in drug development due to its prevalence in natural health products and its role as a fluorescent probe for studying drug-metabolizing enzymes. The primary metabolic pathway for 7-hydroxycoumarin in vivo is glucuronidation, a phase II conjugation reaction that facilitates its excretion. This technical guide provides a comprehensive overview of the in vivo metabolism of 7-hydroxycoumarin glucuronide, including its formation, transport, and elimination, with a focus on quantitative data and detailed experimental methodologies.

Metabolic Pathway

The in vivo disposition of 7-hydroxycoumarin is predominantly governed by its conversion to the more water-soluble this compound. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes mainly located in the liver and intestine. Once formed, this compound is actively transported into the bile and urine for elimination.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 7-hydroxycoumarin and its glucuronide metabolite in various species.

Table 1: Pharmacokinetics of 7-Hydroxycoumarin (7-HC) and this compound (7-HCG) in Rhesus Monkeys following a 1 mg/kg Intravenous Dose of 7-HC [1]

| Parameter | 7-Hydroxycoumarin (Mean ± SEM) |

| Terminal Half-Life (t½) | 0.8 ± 0.29 h |

| Apparent Volume of Distribution (Vd) | 6.96 ± 3.44 L/kg |

| Total Clearance (CL) | 103.7 ± 34.4 mL/min/kg |

| Rate of Metabolism (7-HC to 7-HCG) | 27.99 ± 11.73 h⁻¹ |

Table 2: Pharmacokinetics of Coumarin (C) and this compound (7-HCG) in Humans [2]

| Parameter | Coumarin (i.v. 0.25 mg/kg) | 7-HCG (following i.v. Coumarin) | 7-HCG (following p.o. Coumarin) |

| Biological Half-Life (t½) | 0.80 h | 1.47 h | 1.15 h |

Table 3: Pharmacokinetics of 7-Hydroxycoumarin (7-HC) and this compound (7-HCG) in Rats following Intraperitoneal Administration of 7-HC [3]

| Dose of 7-HC | Key Observation |

| 2.5 - 20 mg/kg | 7-HC exhibits an extremely short elimination half-life. |

| 20 mg/kg | Dose-dependent kinetics become apparent for both 7-HC and 7-HCG. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound metabolism. The following sections provide an overview of typical experimental designs.

In Vivo Study in Rats

This protocol describes a typical pharmacokinetic study of 7-hydroxycoumarin in rats.

1. Animal Model

-

Species: Male Sprague-Dawley rats.[4]

-

Weight: 200-250 g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Drug Administration

-

Formulation: 7-Hydroxycoumarin is dissolved in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol 400 and saline.

-

Route of Administration: Intravenous (IV) via the tail vein or oral gavage.

-

Dose: A typical dose for pharmacokinetic studies is in the range of 5-20 mg/kg.[3]

3. Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.

4. Sample Analysis

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then evaporated and the residue is reconstituted in the mobile phase for analysis.

-

Analytical Method: Quantification of 7-hydroxycoumarin and this compound is performed using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Workflow for a Typical In Vivo Study

Analytical Method: HPLC-UV

A robust HPLC method with UV detection is commonly used for the simultaneous quantification of 7-hydroxycoumarin and its glucuronide.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Acetonitrile.

-

Solvent B: 0.1% Trifluoroacetic Acid in Water.

-

-

Gradient Program: A linear gradient from 10% to 50% Solvent A over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 322 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Plasma samples are deproteinized with acetonitrile (1:2 v/v), centrifuged, and the supernatant is injected.

Analytical Method: LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is preferred.

-

Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Program: A fast gradient tailored to the specific analytes and column.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

7-Hydroxycoumarin: m/z 161 -> 133

-

This compound: m/z 337 -> 161

-

-

-

Sample Preparation: Similar to the HPLC-UV method, protein precipitation is a common approach.

Conclusion

The in vivo metabolism of 7-hydroxycoumarin is a rapid and efficient process dominated by glucuronidation. Understanding the pharmacokinetics of 7-hydroxycoumarin and its glucuronide is essential for the interpretation of studies using this compound as a probe substrate and for evaluating the safety and efficacy of coumarin-containing products. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust in vivo studies on this compound metabolism. The provided quantitative data from various species highlights the importance of considering inter-species differences in drug metabolism.

References

- 1. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-related pharmacokinetics of coumarin, 7-hydroxycoumarin and this compound upon intraperitoneal administration of coumarin and 7-hydroxycoumarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of coumarin and 7-ethoxycoumarin by rat, mouse, guinea pig, cynomolgus monkey and human precision-cut liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Formation of 7-Hydroxycoumarin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conjugation of xenobiotics and endogenous compounds with glucuronic acid, a process known as glucuronidation, is a major pathway in phase II metabolism. This reaction, catalyzed by the superfamily of UDP-glucuronosyltransferases (UGTs), enhances the water solubility of lipophilic molecules, facilitating their excretion from the body. 7-Hydroxycoumarin (7-HC), also known as umbelliferone, is a fluorescent substrate widely used as a probe to study UGT activity. Its metabolism to 7-hydroxycoumarin glucuronide (7-HCG) is a key reaction in drug development and toxicology, providing insights into the activity of various UGT isoforms and the potential for drug-drug interactions. This technical guide provides an in-depth overview of the enzymatic formation of 7-HCG, including detailed experimental protocols, quantitative kinetic data, and a review of the regulatory pathways governing UGT expression.

Core Concepts

The glucuronidation of 7-hydroxycoumarin involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 7-hydroxycoumarin.[1] This reaction is primarily catalyzed by various UGT enzymes located in the endoplasmic reticulum of cells, particularly in the liver.[2] Several UGT isoforms have been shown to be active in the glucuronidation of 7-hydroxycoumarin, with UGT1A6 and UGT1A9 exhibiting the highest activity in human liver.[3]

The rate of 7-HCG formation can be influenced by several factors, including the specific UGT isoforms present, genetic polymorphisms in UGT genes, and the presence of inducing or inhibiting substances. Understanding these factors is crucial for predicting the metabolic fate of drugs that are substrates for these enzymes.

Data Presentation

The following tables summarize the kinetic parameters for the glucuronidation of 7-hydroxycoumarin by various human UGT isoforms and in liver S9 fractions from different species.

Table 1: Michaelis-Menten Kinetics of 7-Hydroxycoumarin Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg) |

| UGT1A1 | 289 | 108 |

| UGT1A3 | - | 31 |

| UGT1A6 | 199.7 | 6945 |

| UGT1A9 | 1620 | 30776 |

| UGT1A10 | - | - |

| UGT2B4 | - | - |

| UGT2B7 | - | - |

| UGT2B15 | - | - |

| UGT2B17 | - | - |

Data compiled from a study using recombinant human UGT enzymes.[3] Note: Some values were not determined or reported in the source material.

Table 2: Apparent Michaelis-Menten Constants for 7-Hydroxycoumarin Glucuronidation in Liver S9 Fractions from Various Species

| Species | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

| Human | ~3 | - |

| Monkey | ~3 | - |

| Dog | - | Highest |

| Rat | ~3 | - |

Data from a comparative study of UGT activity in liver S9 fractions.[4] Note: Specific Vmax values for human, monkey, and rat were not provided, but the study indicated dog UGTs had the highest Vmax.

Experimental Protocols

In Vitro 7-Hydroxycoumarin Glucuronidation Assay using Liver Microsomes

This protocol describes a typical in vitro assay to determine the rate of 7-hydroxycoumarin glucuronidation in liver microsomes.

Materials:

-

Pooled human liver microsomes (or from other species of interest)

-

7-Hydroxycoumarin (substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt (cofactor)

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (pore-forming agent)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., 4-methylumbelliferone) for analytical quantification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare a stock solution of UDPGA in Tris-HCl buffer.

-

Prepare a working solution of alamethicin in buffer.

-

Prepare the incubation buffer: Tris-HCl buffer containing MgCl₂.

-

-

Incubation:

-

In a microcentrifuge tube, add the incubation buffer, liver microsomes, and alamethicin. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to activate the microsomes.

-

Add the 7-hydroxycoumarin working solution to the pre-incubated mixture to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters.

-

After a brief pre-incubation, add the UDPGA working solution to start the enzymatic reaction.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the mixture to precipitate the proteins.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Analysis:

HPLC Method for the Analysis of 7-Hydroxycoumarin and this compound

This protocol provides a general HPLC method for the separation and quantification of 7-hydroxycoumarin and its glucuronide metabolite.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).

-

Mobile Phase B: Acetonitrile or methanol (B129727) with a small amount of acid.

-

Detection:

-

UV detection at approximately 320 nm.[5]

-

Fluorescence detection with excitation at ~320-350 nm and emission at ~450-460 nm.

-

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Injection Volume: 10-50 µL.

Gradient Elution Program:

A typical gradient program would start with a high percentage of aqueous mobile phase (A) to retain the polar glucuronide, followed by a gradual increase in the organic mobile phase (B) to elute the less polar parent compound. An example gradient is as follows:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 12.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

This is an example program and should be optimized for the specific column and HPLC system being used.

Mandatory Visualizations

Enzymatic Reaction Workflow

References

- 1. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aryl hydrocarbon receptor-inducible or constitutive expression of human UDP glucuronosyltransferase UGT1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxycoumarin Glucuronide: A Robust Biomarker for UGT Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a critical family of phase II metabolizing enzymes responsible for the conjugation of a wide array of endogenous and exogenous compounds, thereby facilitating their detoxification and elimination. Given their central role in drug metabolism, the accurate assessment of UGT activity is paramount in drug discovery and development. 7-Hydroxycoumarin (7-HC), also known as umbelliferone, is a widely utilized probe substrate for the measurement of UGT activity. Its metabolism to 7-hydroxycoumarin glucuronide (7-HCG) serves as a reliable and quantifiable biomarker for the activity of several UGT isoforms. This technical guide provides a comprehensive overview of the use of 7-hydroxycoumarin as a biomarker for UGT activity, detailing the underlying biochemistry, experimental protocols, and relevant regulatory pathways.

Biochemical Basis

The enzymatic conversion of 7-hydroxycoumarin to its glucuronide conjugate is catalyzed by multiple UGT isoforms. The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 7-hydroxyl group of 7-hydroxycoumarin. This conjugation reaction significantly increases the water solubility of the molecule, preparing it for excretion.

Several UGT isoforms have been shown to catalyze the glucuronidation of 7-hydroxycoumarin. Notably, UGT1A6 and UGT1A9 exhibit the highest activity, followed by UGT1A1, UGT1A10, UGT2B7, and UGT2B15.[1] UGT1A4 shows minimal to no activity towards this substrate.[1] This broad specificity makes 7-hydroxycoumarin a useful tool for assessing overall UGT activity in various in vitro systems.

Data Presentation: Quantitative Kinetic Parameters

The following tables summarize the kinetic parameters for the glucuronidation of 7-hydroxycoumarin by various human UGT isoforms and in liver microsomes from different species.

Table 1: Michaelis-Menten Kinetics of 7-Hydroxycoumarin Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg) |

| UGT1A1 | 289 | 108 |

| UGT1A3 | 31 | - |

| UGT1A6 | 3808 | 6945 |

| UGT1A9 | >3808 | 6945 |

| UGT1A10 | 289 | - |

| UGT2B4 | 31 | - |

| UGT2B7 | 289 | - |

| UGT2B15 | 289 | - |

| UGT2B17 | 31 | - |

Data compiled from a study using recombinant human UGT enzymes.[1] Note: Vmax was not determined for all isoforms in this study.

Table 2: Apparent Kinetic Parameters of 7-Hydroxycoumarin Glucuronidation in Liver S9 Fractions of Different Species

| Species | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| Human | 103 ± 21 | 1.8 ± 0.1 |

| Monkey | 55 ± 11 | 2.5 ± 0.2 |

| Dog | 256 ± 46 | 12.7 ± 0.9 |

| Rat | 137 ± 25 | 2.9 ± 0.2 |

Data represent the mean ± S.D. from a comparative study.[2]

Table 3: Analytical Method Parameters for Quantification

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |

| HPLC-UV | 7-Hydroxycoumarin | 50 ng/ml | - | 0.5 - 100 µg/ml |

| HPLC-UV | This compound | 200 ng/ml | - | 0.5 - 100 µg/ml |

| HPLC-UV (in-vitro assay) | This compound | - | 1.47 µM | 0 - 295.7 µM |

| HPLC (in plasma/urine) | 7-Hydroxycoumarin | 60 nmol/l | - | 500 - 25,000 nmol/l (plasma) |

| HPLC (in plasma/urine) | This compound | 60 nmol/l | - | 1000 - 50,000 nmol/l (plasma) |

Data compiled from multiple sources.[3][4]

Experimental Protocols

In Vitro UGT Activity Assay using Human Liver Microsomes

This protocol describes a typical procedure for measuring the formation of this compound in human liver microsomes.

References

- 1. veritastk.co.jp [veritastk.co.jp]

- 2. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of coumarin, 7-hydroxycoumarin and this compound in human serum and plasma by high-performance liquid chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the 7-Hydroxycoumarin Glucuronide Fluorescent Probe Mechanism

This technical guide provides a comprehensive overview of the core mechanism, applications, and experimental protocols related to the this compound fluorescent probe. This probe is a pivotal tool in biomedical research and drug discovery, primarily utilized for the sensitive detection of β-glucuronidase activity. Its utility is rooted in a "turn-on" fluorescent signaling mechanism, where an enzymatic reaction converts a non-fluorescent molecule into a highly fluorescent product.

Core Mechanism of Fluorescence

The functionality of the this compound probe is not based on its own fluorescence, but on the potent fluorescence of its enzymatic cleavage product, 7-hydroxycoumarin (also known as umbelliferone). The glucuronide moiety effectively "quenches" or prevents fluorescence. The core principle involves two key stages: enzymatic activation and the intrinsic fluorescence of the resulting 7-hydroxycoumarin.

Enzymatic Activation by β-Glucuronidase

This compound is a non-fluorescent substrate for the enzyme β-glucuronidase (GUS).[1][2] This enzyme is a hydrolase that cleaves the β-D-glucuronic acid from the substrate.[1][3] This enzymatic action releases two products: glucuronic acid and the highly fluorescent molecule 7-hydroxycoumarin.[4] The intensity of the resulting fluorescence is directly proportional to the amount of 7-hydroxycoumarin produced, which in turn correlates with the activity of the β-glucuronidase enzyme.[3] This "pro-drug" or "pro-fluorophore" activation is the fundamental principle of the assay.[5]

Caption: Enzymatic activation of the this compound probe.

Photophysical Properties of 7-Hydroxycoumarin

The fluorescence of 7-hydroxycoumarin is complex and highly sensitive to its environment, particularly pH and solvent polarity.[6][7] Upon excitation with UV light, the molecule transitions to an excited state (S₁).[6] In this state, the hydroxyl group becomes significantly more acidic, leading to a phenomenon known as Excited-State Proton Transfer (ESPT).[6] Depending on the conditions, several fluorescent species can exist:

-

Neutral Enol Form (N*): In non-polar, aprotic environments, this form emits fluorescence in the near-UV to blue region.[6]

-

Anionic Form (A*): In aqueous solutions at neutral or higher pH, the excited molecule deprotonates to form an anion, which exhibits a notable red-shift, with fluorescence in the blue-green to green spectrum.[6]

-

Tautomeric Keto Form (T*): Through intramolecular hydrogen bonding or in proton-accepting solvents, an excited keto tautomer can form, which also has a large Stokes shift and emits in the green to yellow range.[6]

This environmental sensitivity makes 7-hydroxycoumarin and its derivatives powerful tools for probing molecular environments.[6] For enzymatic assays, the reaction is typically stopped with a high-pH buffer (e.g., sodium carbonate), which ensures the deprotonation to the highly fluorescent anionic form, maximizing and stabilizing the signal.[8][9]

Data Presentation: Quantitative Properties

Quantitative data is crucial for the effective application of this probe. The following tables summarize the key physical, photophysical, and kinetic parameters.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₅H₁₄O₉ | [10] |

| Molecular Weight | 338.27 g/mol | [10] |

| CAS Number | 66695-14-5 | [10][11] |

| Solubility (Sodium Salt) | DMSO: 16 mg/ml, DMF: 14 mg/ml, PBS (pH 7.2): 5 mg/ml, Ethanol: 0.2 mg/ml | [12][13] |

| UV/Vis Maximum (λmax) | 316 nm |[12][13] |

Table 2: Photophysical Properties of the Fluorophore (7-Hydroxycoumarin / 4-Methylumbelliferone)*

| Property | Value | Condition/Note | Reference(s) |

|---|---|---|---|

| Excitation Wavelength | 365 nm | For GUS/MUG assay | [3][8][14] |

| Emission Wavelength | 450-460 nm | For GUS/MUG assay | [8][9][14] |

| Quantum Yield | 0.32 | For a derivative used in MIF binding | [15] |

| Stokes Shift | ~100 nm | For a derivative used in MIF binding | [15] |

Note: 4-Methylumbelliferone (4-MU), the product of the analogous 4-MUG substrate, is commonly used and has nearly identical photophysical properties. Data for these analogs are often used interchangeably in assay development.

Table 3: Kinetic Parameters for Related Enzyme-Substrate Interactions

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) | Reference(s) |

|---|---|---|---|---|

| Human UGT1A6 | 7-Hydroxycoumarin | 200 | 6945 | [16] |

| Human UGT1A9 | 7-Hydroxycoumarin | 200 | 5698 | [16] |

| Human UGT1A1 | 7-Hydroxycoumarin | 1620 | 526 | [16] |

| Bacterial β-Glucuronidase | 4-MUG* | 125 | Not specified | [9] |

Note: 4-Methylumbelliferyl glucuronide (4-MUG) is a widely used analog for β-glucuronidase assays.

Applications in Research and Drug Development

The unique "turn-on" mechanism of this compound makes it a versatile tool.[17][18]

-

Drug Metabolism and Pharmacokinetics: Glucuronidation is a critical Phase II metabolic pathway that detoxifies and enhances the excretion of drugs and xenobiotics.[1][19] 7-Hydroxycoumarin is a known substrate for several UDP-glucuronosyltransferase (UGT) enzymes, the family responsible for glucuronidation.[16][20] Conversely, the probe is used to study the reverse reaction—deconjugation by β-glucuronidases, which can occur in the gut and reactivate drugs, potentially leading to toxicity.[5][21]

-

High-Throughput Screening (HTS): The probe is well-suited for HTS assays to discover inhibitors of β-glucuronidase.[6][9] In such a screen, a low fluorescence signal indicates the successful inhibition of the enzyme.[6]

-

Reporter Gene Assays: The gene for β-glucuronidase (GUS) is a common reporter in molecular biology, particularly in plant sciences.[8][14] The probe allows for sensitive and quantitative measurement of gene expression.

-

Bioimaging and Diagnostics: Fluorescent probes are increasingly used for bioimaging to visualize enzyme activity in cells and tissues, offering high sensitivity and real-time measurements for disease diagnosis and monitoring.[22][23]

Caption: High-throughput screening (HTS) workflow for β-glucuronidase inhibitors.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro β-glucuronidase (GUS) activity assay, adapted from protocols using 4-MUG, a close and commonly used analog.[8][9][14]

Reagent Preparation

-

GUS Assay Buffer (50 mM HEPES, pH 7.4): Prepare a solution of 50 mM HEPES buffer and adjust the pH to 7.4. For cellular or tissue lysates, this buffer may be supplemented with 10 mM EDTA, 0.1% Triton X-100, and 0.1% N-lauroylsarcosine sodium salt.[8]

-

Substrate Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in a suitable solvent like DMSO or directly in the GUS Assay Buffer. Protect from light and store at -20°C.

-

Substrate Working Solution (e.g., 2X concentration): On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the GUS Assay Buffer. For a final assay concentration of 125 µM, prepare a 250 µM working solution.[9]

-

Enzyme Solution: Dilute the β-glucuronidase enzyme or prepare the cell/tissue lysate in cold GUS Assay Buffer to a concentration that yields a linear reaction rate for the desired incubation time.[9]

-

Stop Buffer (0.2 M Sodium Carbonate, Na₂CO₃): Prepare a 0.2 M solution of Na₂CO₃ in deionized water.[8] This buffer will raise the pH to >10, stopping the enzymatic reaction and maximizing the fluorescence of the 7-hydroxycoumarin product.

-

Standard Curve Solution (7-Hydroxycoumarin): Prepare a stock solution of 7-hydroxycoumarin (e.g., 1 mM) in DMSO. Create a series of dilutions (e.g., 0 to 100 µM) in GUS Assay Buffer + Stop Buffer to generate a standard curve.

Assay Procedure (96-well plate format)

-

Pipette Samples: Add 50 µL of your sample (e.g., purified enzyme, cell lysate) or standard curve dilutions to the wells of a black, flat-bottom 96-well plate. Include buffer-only wells as a blank control.

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add 50 µL of the pre-warmed Substrate Working Solution to all wells to initiate the reaction. The total volume should be 100 µL. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction should be within the linear range.[24]

-

Stop Reaction: Add 100 µL of Stop Buffer to each well to terminate the reaction.

-

Measure Fluorescence: Read the fluorescence on a plate reader with excitation set to ~365 nm and emission set to ~455 nm.[8]

Data Analysis

-

Subtract Blank: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Generate Standard Curve: Plot the fluorescence of the 7-hydroxycoumarin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Product Concentration: Use the standard curve equation to convert the fluorescence readings of the samples into the concentration of 7-hydroxycoumarin produced.

-

Determine Enzyme Activity: Calculate the enzyme activity using the following formula: Activity (nmol/min/mg) = [Concentration of Product (µM) * Total Assay Volume (L)] / [Incubation Time (min) * Protein Amount (mg)]

Caption: Standard experimental workflow for a β-glucuronidase activity assay.

Conclusion

The this compound fluorescent probe operates on a robust and elegant enzymatic "turn-on" mechanism. Its high sensitivity, amenability to high-throughput formats, and direct relevance to a critical metabolic pathway make it an indispensable tool in drug development, molecular biology, and clinical diagnostics.[18][22] A thorough understanding of the underlying photophysics of 7-hydroxycoumarin and the kinetics of β-glucuronidase is essential for the successful design and interpretation of experiments utilizing this powerful probe.

References

- 1. covachem.com [covachem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Beta-glucuronidase catalyzes deconjugation and activation of curcumin-glucuronide in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H14O9 | CID 125641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-HYDROXY COUMARIN GLUCURONIDE | 66695-14-5 [chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. abcam.co.jp [abcam.co.jp]

- 15. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. veritastk.co.jp [veritastk.co.jp]

- 17. mdpi.com [mdpi.com]

- 18. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucuronidation - Wikipedia [en.wikipedia.org]

- 20. In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 7-Hydroxycoumarin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 7-Hydroxycoumarin glucuronide, a major metabolite of coumarin (B35378). It delves into the key metabolic pathways, the enzymatic processes involved, and the analytical methodologies used for its identification and quantification. This document synthesizes data from seminal and recent studies to offer a detailed resource for professionals in drug metabolism and development. We present quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding of this important phase II metabolite.

Introduction

Coumarin (1,2-benzopyrone) is a naturally occurring compound found in many plants and has been utilized in fragrances and as a precursor for various pharmaceuticals. Its metabolism in humans is a critical area of study due to its potential therapeutic applications and the need to understand its pharmacokinetic profile and safety. The primary metabolic route for coumarin in humans involves a phase I hydroxylation to form 7-hydroxycoumarin (umbelliferone), which is then rapidly conjugated in a phase II reaction to form this compound.[1][2][3] This glucuronide conjugate is the principal metabolite excreted in human urine, accounting for a significant portion of the administered coumarin dose.[1][3] Understanding the formation of this compound is paramount for evaluating the disposition and clearance of coumarin and its derivatives.

This guide will explore the pivotal discovery of this metabolite, the enzymes driving its formation, and the analytical techniques that have enabled its study.

Metabolic Pathway of Coumarin to this compound

The biotransformation of coumarin to its glucuronide conjugate is a two-step process primarily occurring in the liver.

Phase I Metabolism: Coumarin is first hydroxylated to 7-hydroxycoumarin. This reaction is a crucial first step in the detoxification and elimination of coumarin.[1]

Phase II Metabolism: The newly formed 7-hydroxycoumarin undergoes glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5] In this reaction, a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) is transferred to the 7-hydroxyl group of 7-hydroxycoumarin, forming the water-soluble and readily excretable this compound.[6][7]

The following diagram illustrates this metabolic pathway:

Caption: Metabolic pathway of Coumarin to this compound.

Quantitative Data on this compound Formation

The formation of this compound has been quantified in various in vitro systems, providing valuable insights into the kinetics of the reaction and the enzymes involved.

Table 1: Kinetic Parameters for 7-Hydroxycoumarin Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

| UGT1A1 | 200 | 30776 |

| UGT1A3 | - | - |

| UGT1A6 | 1620 | 6945 |

| UGT1A9 | 199.7 | 4384 |

| UGT1A10 | 420.3 | 321.4 |

| UGT2B4 | 870.1 | 108.4 |

| UGT2B7 | 333.1 | 227.1 |

| UGT2B15 | 306.8 | 187.9 |

| UGT2B17 | 454.4 | 111.9 |

| Data sourced from a study using a panel of recombinant human UGT enzymes.[2] UGT1A4 showed no significant activity. |

Table 2: In Vitro Formation Rate of this compound in Bovine Liver Homogenate

| Parameter | Value |

| Initial Rate of Reaction (first 90 min) | 2.96 ± 0.06 nmol/min/mg protein |

| This compound produced after 150 min (from 0.77 mM 7-HC) | 0.34 ± 0.005 mM |

| This data demonstrates the enzymatic production of the glucuronide over time in a crude liver preparation.[6][8] |

Table 3: Comparison of UGT and SULT Activities for 7-Hydroxycoumarin in Liver S9 Fractions of Different Species

| Species | UGT Apparent Km (µM) | UGT Apparent Vmax (nmol/min/mg) | SULT Apparent Km (µM) | SULT Apparent Vmax (nmol/min/mg) |

| Human | 118.0 | 1.3 | 3.0 | 0.3 |

| Monkey | 109.0 | 1.2 | 3.2 | 0.4 |

| Dog | 385.0 | 8.7 | 8.7 | 0.3 |

| Rat | 131.0 | 1.5 | 2.8 | 0.3 |

| This table highlights the species differences in the kinetics of 7-hydroxycoumarin glucuronidation and sulfation.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the study of this compound.

In Vitro Glucuronidation Assay Using Liver Microsomes

This protocol describes a typical in vitro experiment to measure the formation of this compound using liver microsomes.

Objective: To determine the rate of this compound formation by liver microsomes.

Materials:

-

Liver microsomes (from human or other species)[4]

-

7-Hydroxycoumarin (substrate)[4]

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt (cofactor)[6]

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., 4-hydroxycoumarin)[6]

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Add 7-hydroxycoumarin to the mixture to initiate the reaction.

-

Add Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.[6]

-

Incubation: Incubate the reaction at 37°C for a specified period (e.g., 0-90 minutes).[6]

-

Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[6]

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC or LC-MS/MS to quantify the amount of this compound formed.[4][6]

The following diagram outlines the experimental workflow:

Caption: Workflow for in vitro glucuronidation assay.

HPLC Method for the Analysis of 7-Hydroxycoumarin and its Glucuronide

This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of 7-hydroxycoumarin and its glucuronide metabolite.

Objective: To separate and quantify 7-hydroxycoumarin and this compound in a sample matrix.

Instrumentation and Conditions:

-

HPLC System: With a UV or photodiode array (PDA) detector.[6]

-

Column: C18 reverse-phase column.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][9]

-

Flow Rate: Typically 1 ml/min.[6]

-

Internal Standard: 4-hydroxycoumarin.[6]

Procedure:

-

Sample Preparation: Prepare samples as described in the in vitro assay protocol (supernatant after protein precipitation).

-

Injection: Inject a defined volume of the sample onto the HPLC column.

-

Chromatographic Separation: Elute the compounds using the specified mobile phase gradient. 7-Hydroxycoumarin, being more lipophilic, will have a longer retention time than its more polar glucuronide conjugate.

-

Detection: Monitor the column effluent at 320 nm.

-

Quantification: Create a standard curve by injecting known concentrations of 7-hydroxycoumarin and this compound. Calculate the concentration of the analytes in the experimental samples by comparing their peak areas to the standard curve, normalized to the internal standard.[6]

Conclusion

The discovery and subsequent characterization of this compound have been instrumental in understanding the metabolism of coumarin in humans. This phase II metabolite represents a major clearance pathway, and its formation is a key determinant of the pharmacokinetic profile of coumarin. The use of in vitro models with liver microsomes and recombinant UGT enzymes has allowed for a detailed investigation of the enzymatic kinetics and species differences in this metabolic pathway. Furthermore, the development of robust analytical methods, such as HPLC and LC-MS/MS, has been crucial for the accurate quantification of this metabolite in various biological matrices. This technical guide provides a consolidated resource for researchers and professionals in drug development, offering a foundation for further studies on the metabolism of coumarin and other related compounds.

References

- 1. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veritastk.co.jp [veritastk.co.jp]

- 3. Transport of the coumarin metabolite this compound is mediated via multidrug resistance-associated proteins 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse [pubmed.ncbi.nlm.nih.gov]

- 5. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple UDP- Glucuronosyltransferases in Human Liver Microsomes Glucuronidate Both R- and S-7-Hydroxywarfarin into Two Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - DORAS [doras.dcu.ie]

- 9. tandfonline.com [tandfonline.com]

- 10. Direct determination of 7-hydroxycoumarin and 7-hydroxycoumarin-glucuronide in urine by using capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]

The Biological Significance of 7-Hydroxycoumarin Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxycoumarin (7-HC), a major metabolite of coumarin (B35378), undergoes extensive phase II metabolism, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a critical detoxification pathway, converting 7-HC into a more water-soluble and readily excretable glucuronide conjugate. The efficiency of this biotransformation significantly influences the pharmacokinetic profile and potential biological activities of coumarin and its derivatives. This technical guide provides an in-depth overview of the biological significance of 7-hydroxycoumarin glucuronidation, including its metabolic pathways, kinetic parameters, detailed experimental protocols for its assessment, and its interaction with cellular signaling pathways.

Introduction: The Central Role of Glucuronidation

Glucuronidation is a major phase II metabolic reaction that plays a pivotal role in the detoxification and elimination of a wide variety of xenobiotics, including drugs, and endogenous compounds.[1] This process involves the conjugation of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl, carboxyl, or amino group.[2] The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues like the intestine.[2] The addition of the highly polar glucuronic acid group increases the water solubility of the substrate, facilitating its excretion from the body, primarily via urine and bile.[1]

7-Hydroxycoumarin, also known as umbelliferone, is the primary metabolite of coumarin in humans, formed through a cytochrome P450-mediated hydroxylation.[3] Due to its phenolic hydroxyl group, 7-HC is an excellent substrate for UGT enzymes.[4] The resulting 7-hydroxycoumarin glucuronide (7-HCG) is the predominant metabolite of coumarin found in human urine, highlighting the quantitative importance of this metabolic pathway.[5][6]

The Metabolic Pathway of 7-Hydroxycoumarin Glucuronidation

The biotransformation of 7-hydroxycoumarin to its glucuronide conjugate is a straightforward, one-step enzymatic reaction.

This reaction is critical for the detoxification of coumarin. While coumarin itself can have therapeutic applications, its metabolism can also lead to toxic intermediates in some species.[7] The rapid glucuronidation of 7-HC prevents its accumulation and potential downstream toxic effects.

Quantitative Data: Enzyme Kinetics of 7-Hydroxycoumarin Glucuronidation

The kinetics of 7-hydroxycoumarin glucuronidation have been extensively studied using various in vitro systems, including recombinant human UGT enzymes and liver microsomes from different species. This data is crucial for understanding inter-individual and inter-species differences in drug metabolism and for predicting potential drug-drug interactions.

Table 1: Michaelis-Menten Kinetic Parameters for 7-Hydroxycoumarin Glucuronidation by Human UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A1 | 297.2 - 712.2 | 108 - 289 | [4] |

| UGT1A3 | 1620 | 31 | [4] |

| UGT1A6 | 199.7 | 3808 - 6945 | [4] |

| UGT1A9 | 200 | 3808 | [4][8] |

| UGT1A10 | 289 | 289 | [4] |

| UGT2B7 | - | - | [4] |

| UGT2B15 | - | - | [4] |

| Note: Some studies report a range of values, and some did not determine kinetics for all isoforms. |

Table 2: Apparent Kinetic Parameters for 7-Hydroxycoumarin Glucuronidation in Liver S9 Fractions from Different Species

| Species | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |

| Human | 106 ± 16 | 1.8 ± 0.1 | [9][10] |

| Monkey | 53 ± 10 | 2.5 ± 0.2 | [9][10] |

| Dog | 450 ± 62 | 11.2 ± 0.9 | [9][10] |

| Rat | 126 ± 19 | 2.3 ± 0.1 | [9][10] |

| Values are presented as mean ± standard deviation. |

Experimental Protocols

Accurate assessment of 7-hydroxycoumarin glucuronidation is essential in drug metabolism studies. 7-HC is often used as a probe substrate to characterize the activity of UGT enzymes.[4]

In Vitro Glucuronidation Assay using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the rate of 7-hydroxycoumarin glucuronidation by human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

7-Hydroxycoumarin (substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., 4-methylumbelliferone) for HPLC analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a stock solution of UDPGA in Tris-HCl buffer.

-

Prepare a working solution of MgCl₂ in Tris-HCl buffer.

-

Prepare a stock solution of alamethicin in ethanol. Alamethicin is a pore-forming agent used to disrupt the microsomal membrane and ensure access of UDPGA to the UGT enzymes.

-

-

Incubation:

-

In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and human liver microsomes.

-

Add alamethicin to the mixture and pre-incubate for 15 minutes on ice to activate the microsomes.

-

Add the 7-hydroxycoumarin substrate to the reaction mixture.

-

Pre-warm the mixture at 37°C for 3-5 minutes.

-

Initiate the enzymatic reaction by adding a pre-warmed solution of UDPGA.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to an HPLC vial for analysis of this compound formation.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 7-hydroxycoumarin modulates Nrf2/HO-1 and microRNA-34a/SIRT1 signaling and prevents cisplatin-induced oxidative stress, inflammation, and kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination by HPLC of the UDP-Glucuronyl Transferase Activity For 7-Hydroxycoumarin in Rabbit Tissue Samples | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Hydroxycoumarin Glucuronide: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin glucuronide (7-HCG) is the major human metabolite of coumarin (B35378), a naturally occurring benzopyrone found in many plants. It is also the primary conjugated metabolite of 7-hydroxycoumarin (umbelliferone), a compound with various documented biological activities. The formation of 7-HCG is a critical step in the detoxification and elimination of these parent compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is formed by the enzymatic conjugation of a glucuronic acid moiety to the 7-hydroxyl group of 7-hydroxycoumarin. This process significantly increases the water solubility of the parent compound, facilitating its excretion.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid[1] |

| CAS Number | 66695-14-5[1] |

| Molecular Formula | C₁₅H₁₄O₉[1] |

| SMILES | C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3--INVALID-LINK--C(=O)O)O)O">C@@HO |

| InChI | InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |

Physicochemical and Spectral Properties

The physicochemical and spectral properties of this compound are essential for its detection, quantification, and characterization in biological matrices.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 338.27 g/mol [1] |

| Appearance | White to faint yellow solid/powder |

| Melting Point | ≥285 °C |

| pKa (Predicted) | 2.76 ± 0.70 |

| Water Solubility | Soluble |

| Solubility in Organic Solvents | DMF: 14 mg/mL, DMSO: 16 mg/mL, Ethanol: 0.2 mg/mL, PBS (pH 7.2): 5 mg/mL[2] |

Table 3: Spectral Properties of this compound

| Spectral Data | Value |

| UV-Vis (λmax) | 316 nm[2] |

| Mass Spectrometry (m/z) | Positive ion mode: 339.0703 [M+H]⁺ |

| ¹H NMR | Data not consistently available in searched literature for the glucuronide. Data for the precursor, 7-hydroxycoumarin, is widely reported. |

| ¹³C NMR | Data not consistently available in searched literature for the glucuronide. Data for the precursor, 7-hydroxycoumarin, is widely reported. |

| FT-IR | Specific spectral data for the glucuronide is not readily available. The spectrum would show characteristic peaks for O-H, C=O (lactone and carboxylic acid), C-O, and aromatic C-H stretches. |

Biological Significance and Properties

Metabolic Pathway

This compound is a product of phase II metabolism. Its precursor, 7-hydroxycoumarin, is formed from coumarin via hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6 in humans. Subsequently, uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A1, catalyze the attachment of glucuronic acid to the 7-hydroxyl group of 7-hydroxycoumarin. This glucuronidation step is a major detoxification pathway.[2]

Metabolic pathway of this compound formation.

Biological Activities and Toxicology

-

Pharmacological Activity : In contrast to its precursor, 7-hydroxycoumarin, which exhibits a range of biological activities, this compound is generally considered to be pharmacologically inactive. For instance, a study on several human tumor cell lines found that while coumarin and 7-hydroxycoumarin inhibited cell proliferation, the glucuronide was ineffective.[3]

-

Toxicology : Glucuronidation is a detoxification process, and as such, this compound is considered to be non-toxic. The formation of this metabolite is a key step in preventing the potential toxicity associated with coumarin and its other metabolites. Studies on the developmental toxicity of coumarin and its derivatives suggest that the formation of 7-hydroxycoumarin and its subsequent glucuronidation is a detoxification route.[4]

-

Transport and Excretion : this compound is actively transported by several efflux transporters, which plays a crucial role in its elimination from the body. It has been identified as a substrate for Multidrug Resistance-Associated Protein 3 (MRP3) and MRP4.[5] More recent research has also shown that it is specifically transported by Organic Anion Transporter 3 (OAT3).[6] These transporters are involved in the excretion of the metabolite from the liver and kidneys into the bile and urine, respectively.

Experimental Protocols

Enzymatic Synthesis and In Vitro Metabolism Analysis

This protocol describes a general procedure for the in vitro synthesis of this compound and the analysis of its formation, based on common methodologies found in the literature.[7][8]

Materials:

-

7-hydroxycoumarin

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Liver microsomes (e.g., human, rat) or recombinant UGT enzymes

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (for mobile phase)

-

Internal standard (e.g., 4-hydroxycoumarin)

Protocol:

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, MgCl₂, liver microsomes or recombinant UGT enzyme, and 7-hydroxycoumarin.

-

Pre-incubation : Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction : Initiate the enzymatic reaction by adding UDPGA to the mixture.

-

Incubation : Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time can be varied to study the reaction kinetics.

-

Termination of Reaction : Stop the reaction by adding an equal volume of cold methanol. This will precipitate the proteins.

-

Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Preparation for Analysis : Transfer the supernatant to an HPLC vial for analysis. An internal standard can be added at this stage for quantification.

Experimental workflow for in vitro glucuronidation of 7-hydroxycoumarin.

HPLC-UV Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A gradient elution is typically used. For example, a gradient of methanol and water, both containing a small amount of acetic acid or formic acid to improve peak shape.[9]

Detection:

-

UV detection at approximately 320 nm.[7]

Quantification:

-

Quantification can be achieved by creating a calibration curve using a this compound standard and an internal standard.[7]

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[10]

Mass Spectrometry:

-

Electrospray ionization (ESI) in positive or negative ion mode.

-

Multiple Reaction Monitoring (MRM) can be used for sensitive and specific quantification by monitoring the transition of the precursor ion to a specific product ion.

Conclusion

This compound is a key metabolite in the human body's mechanism for detoxifying and eliminating coumarin and 7-hydroxycoumarin. Its chemical and physical properties, particularly its increased water solubility, are crucial for its biological fate. While generally considered pharmacologically inactive, its formation and transport are of significant interest in drug metabolism and toxicology studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the formation and disposition of this important metabolite. Further research to fully characterize its spectral properties and explore any potential, albeit minor, biological activities would be beneficial to the scientific community.

References

- 1. In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]